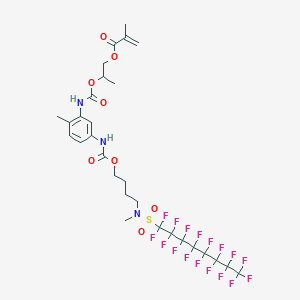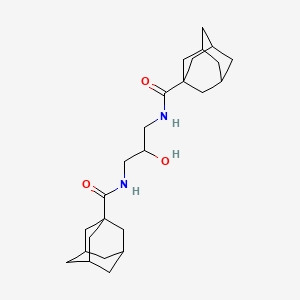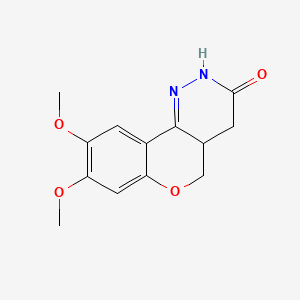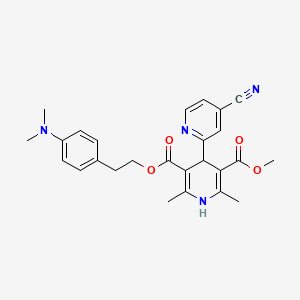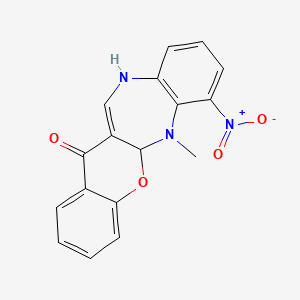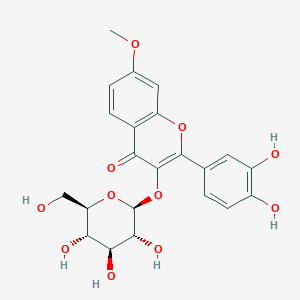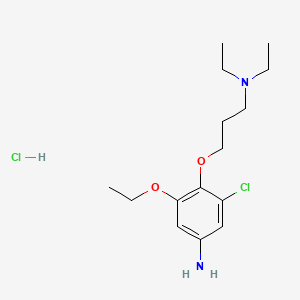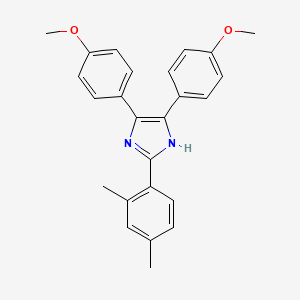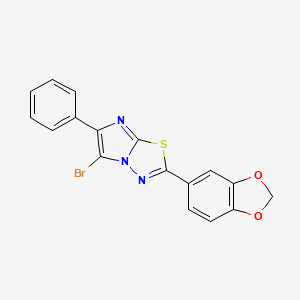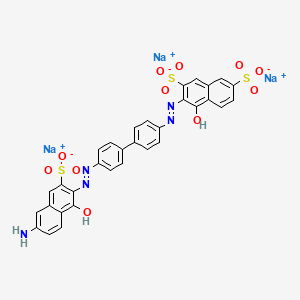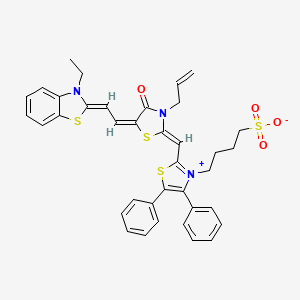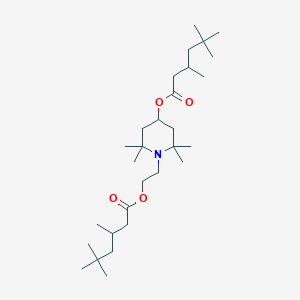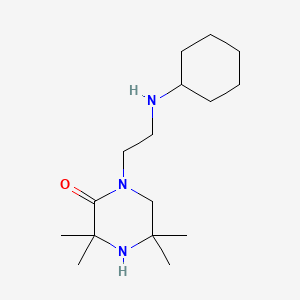
Piperazinone, 1-(2-(cyclohexylamino)ethyl)-3,3,5,5-tetramethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazinone, 1-(2-(cyclohexylamino)ethyl)-3,3,5,5-tetramethyl-, is a heterocyclic organic compound that features a piperazinone ring substituted with cyclohexylamino and tetramethyl groups. This compound is part of the broader class of piperazinones, which are known for their structural versatility and significant presence in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperazinone derivatives typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . For the specific compound , a common synthetic route involves the reaction of a cyclohexylamine derivative with a tetramethyl-substituted piperazinone precursor under controlled conditions.
Industrial Production Methods
Industrial production of piperazinones often employs catalytic processes, such as the reduction of intermediates in the presence of catalysts like Raney nickel or palladium. These methods are designed to maximize yield and purity while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions
Piperazinone, 1-(2-(cyclohexylamino)ethyl)-3,3,5,5-tetramethyl-, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction typically produces fully saturated compounds.
Scientific Research Applications
Piperazinone derivatives, including 1-(2-(cyclohexylamino)ethyl)-3,3,5,5-tetramethyl-, have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for their potential use in drug development, particularly as scaffolds for designing new pharmaceuticals.
Industry: Employed in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of piperazinone derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, some piperazinones act as enzyme inhibitors by binding to the active site and preventing substrate access. The specific pathways involved can vary depending on the particular derivative and its intended application .
Comparison with Similar Compounds
Similar Compounds
Piperazine: A simpler analog with a similar ring structure but lacking the cyclohexylamino and tetramethyl substitutions.
1,4-Diazepane: Another nitrogen-containing heterocycle with a similar ring size but different substitution pattern.
Piperidinone: A related compound with a six-membered ring containing one nitrogen atom.
Uniqueness
Piperazinone, 1-(2-(cyclohexylamino)ethyl)-3,3,5,5-tetramethyl-, is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclohexylamino group enhances its potential interactions with biological targets, while the tetramethyl groups contribute to its steric and electronic characteristics .
Properties
CAS No. |
96218-78-9 |
|---|---|
Molecular Formula |
C16H31N3O |
Molecular Weight |
281.44 g/mol |
IUPAC Name |
1-[2-(cyclohexylamino)ethyl]-3,3,5,5-tetramethylpiperazin-2-one |
InChI |
InChI=1S/C16H31N3O/c1-15(2)12-19(14(20)16(3,4)18-15)11-10-17-13-8-6-5-7-9-13/h13,17-18H,5-12H2,1-4H3 |
InChI Key |
BXYLMCLXGCYKJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(C(=O)C(N1)(C)C)CCNC2CCCCC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2-Dihydro-6-hydroxy-4-methyl-2-oxo-5-[[2-[3-[2-(phenylmethoxy)ethyl]-1,2,4-oxadiazol-5-YL]phenyl]azo]nicotinonitrile](/img/structure/B12727253.png)
